molecular formula C9H8N2O4S B2548610 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 881474-11-9

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No.: B2548610
CAS No.: 881474-11-9
M. Wt: 240.23
InChI Key: DTORYAQGVDUHIX-UHFFFAOYSA-N
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Description

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a sulfonamide group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of phthalic anhydride with a suitable amine, followed by sulfonation. One common method involves the reaction of phthalic anhydride with methylamine to form the corresponding isoindole derivative, which is then sulfonated using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized isoindole derivatives .

Scientific Research Applications

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[][3].

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties[][3].

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents[][3].

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-methanesulfonamide
  • 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-ethanesulfonamide

Uniqueness

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with biological targets is of great interest .

Properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORYAQGVDUHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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